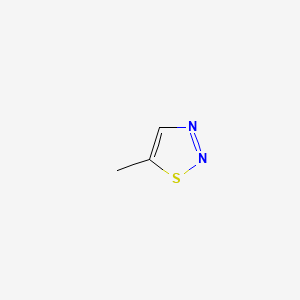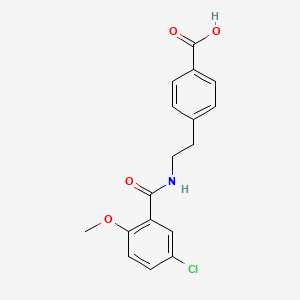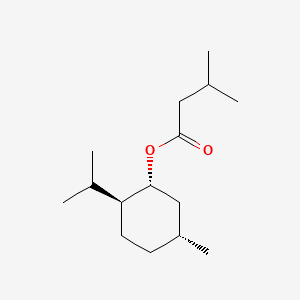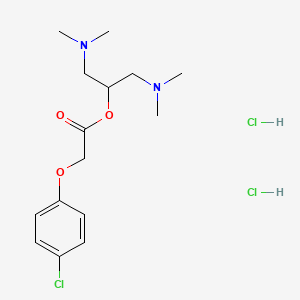
2',3',5'-Trideoxyadenosina
Descripción general
Descripción
2’,3’,5’-Trideoxyadenosine is a modified nucleoside analog derived from adenosine. It is characterized by the absence of hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. This compound is known for its potential antiviral properties and has been studied for its role as an impurity in Didanosine, an antiviral medication .
Aplicaciones Científicas De Investigación
2’,3’,5’-Trideoxyadenosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting nucleic acid synthesis, making it a potential antiviral agent.
Medicine: Investigated for its potential use in antiviral therapies, particularly against retroviruses.
Mecanismo De Acción
Target of Action
The primary target of 2’,3’,5’-Trideoxyadenosine (also known as DDA) is the DNA synthesis machinery in cells . It specifically interacts with the enzymes involved in DNA replication, such as DNA polymerase .
Mode of Action
DDA acts by inhibiting DNA synthesis. It is incorporated into the growing DNA chain during replication, and due to its structural modifications (lack of 2’, 3’ and 5’ hydroxyl groups), it causes premature termination of the DNA chain . This results in the disruption of DNA replication, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by DDA is DNA replication. By inhibiting DNA synthesis, DDA disrupts the normal cell cycle, preventing cells from dividing and proliferating . This can lead to cell death, particularly in rapidly dividing cells such as bacteria or cancer cells .
Pharmacokinetics
The absence of certain hydroxyl groups may affect its solubility and therefore its absorption and distribution .
Result of Action
The primary result of DDA’s action is the inhibition of DNA synthesis, leading to cell death . This can have therapeutic effects in the treatment of diseases characterized by rapid cell division, such as bacterial infections or cancer .
Action Environment
The action of DDA can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of DDA, which may influence its interaction with DNA polymerase . Additionally, the presence of other nucleosides or nucleoside analogs can compete with DDA for incorporation into the DNA chain, potentially affecting its efficacy .
Análisis Bioquímico
Biochemical Properties
2’,3’,5’-Trideoxyadenosine is involved in several biochemical reactions, primarily due to its structural similarity to adenosine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. This interaction can inhibit the enzyme’s activity, leading to an accumulation of adenosine and its derivatives . Additionally, 2’,3’,5’-Trideoxyadenosine can interact with nucleoside transporters, affecting the uptake and distribution of nucleosides within cells .
Cellular Effects
2’,3’,5’-Trideoxyadenosine has significant effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the cAMP signaling pathway by inhibiting the breakdown of cAMP, leading to altered cellular responses . Furthermore, 2’,3’,5’-Trideoxyadenosine can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins . Its impact on cellular metabolism includes alterations in nucleotide synthesis and energy production .
Molecular Mechanism
The molecular mechanism of 2’,3’,5’-Trideoxyadenosine involves several key interactions at the molecular level. The compound can bind to adenosine receptors, mimicking the effects of adenosine and modulating receptor activity . Additionally, it can inhibit the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites . This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’,5’-Trideoxyadenosine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2’,3’,5’-Trideoxyadenosine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2’,3’,5’-Trideoxyadenosine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular responses and modulating gene expression . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2’,3’,5’-Trideoxyadenosine is involved in several metabolic pathways. It can be metabolized by nucleoside phosphorylases, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the levels of nucleotides and other metabolites within cells . Additionally, 2’,3’,5’-Trideoxyadenosine can interact with cofactors and enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of 2’,3’,5’-Trideoxyadenosine within cells and tissues are mediated by nucleoside transporters and binding proteins . These transporters facilitate the uptake and distribution of the compound, affecting its localization and accumulation within cells. The compound’s distribution can influence its activity and effectiveness in different cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Trideoxyadenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the deoxygenation of adenosine at the 2’, 3’, and 5’ positions. This can be achieved through the use of reagents such as phosphorus oxychloride, 1,2,4-triazole, and triethylamine in acetonitrile .
Industrial Production Methods: Industrial production of 2’,3’,5’-Trideoxyadenosine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process typically includes purification steps such as crystallization and chromatography to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’,5’-Trideoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Comparación Con Compuestos Similares
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions.
2’,5’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 5’ positions.
3’-Deoxyadenosine: Lacks a hydroxyl group at the 3’ position.
Uniqueness: 2’,3’,5’-Trideoxyadenosine is unique in that it lacks hydroxyl groups at all three positions (2’, 3’, and 5’), making it a more potent chain terminator compared to its analogs. This unique structure enhances its ability to inhibit nucleic acid synthesis, making it a valuable compound in antiviral research .
Propiedades
IUPAC Name |
9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPPXRNUZVTTON-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216320 | |
| Record name | 2',3',5'-Trideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6612-70-0 | |
| Record name | 2',3',5'-Trideoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006612700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3',5'-Trideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3',5'-TRIDEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XPX901BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 2',3',5'-trideoxyadenosine contribute to its cytotoxic activity against murine neuroblastoma cells?
A1: Research suggests that the cytotoxic activity of nucleoside analogues, like 2',3',5'-trideoxyadenosine, against murine neuroblastoma cells is significantly influenced by the presence of a dialdehyde group. [] A study comparing various purine nucleoside and dialdehyde analogues found that oxidizing the pentose sugar to a dialdehyde significantly increased the inhibitory potency against neuroblastoma cell growth. [] Conversely, reducing the dialdehyde or substituting the adenine base with other bases like hypoxanthine, guanine, uracil, or cytosine diminished the inhibitory effect. [] This highlights the importance of the dialdehyde group for the cytotoxic activity of these compounds.
Q2: Is the phosphorylation of 2',3',5'-trideoxyadenosine at the 5' position necessary for its inhibitory effect on neuroblastoma growth?
A2: Interestingly, the research indicates that phosphorylation at the 5' position is not a requirement for the inhibitory activity of 2',3',5'-trideoxyadenosine and similar nucleoside dialdehydes. [] The study found that analogues like 4',5'-anhydroadenosine dialdehyde and 5'-deoxyadenosine dialdehyde, which lack the 5'-hydroxyl group necessary for phosphorylation, still demonstrated potent inhibitory effects on neuroblastoma cell growth. [] This suggests that these compounds exert their cytotoxic effects through a mechanism independent of kinase-mediated phosphorylation at the 5' position.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


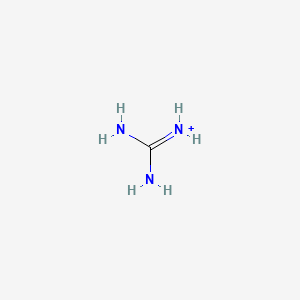
![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)
